

Application Notes and Protocols for the Synthesis of SAAP-148

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Compound of Interest

Compound Name: SAAP 148

Cat. No.: B15138033

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAAP-148 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin peptide LL-37.^{[1][2]} It has demonstrated potent, broad-spectrum antimicrobial activity against a range of multidrug-resistant (MDR) bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).^{[3][4][5]} SAAP-148 exhibits its bactericidal effect by rapidly interacting with and permeabilizing the bacterial cytoplasmic membrane, leading to cell death.^[1] This membrane-targeting mechanism makes the development of resistance less likely compared to conventional antibiotics.^[4] Furthermore, SAAP-148 has been shown to be effective against bacterial biofilms and persister cells.^{[4][6]}

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of SAAP-148 for research purposes. The information is intended for researchers in microbiology, infectious diseases, and drug development who are investigating novel antimicrobial agents.

Quantitative Data Summary

The antimicrobial and cytotoxic activities of SAAP-148 are summarized in the tables below. This data has been compiled from various research articles to provide a comparative overview of its efficacy.

Table 1: Antimicrobial Activity of SAAP-148 against ESKAPE Pathogens

Pathogen	Strain	Condition	LC99.9 (μM)	Reference
Acinetobacter baumannii	Multidrug-Resistant	RPMI	15	[3]
50% Plasma	15	[3]		
Enterobacter cloacae	Multidrug-Resistant	RPMI	7.5	[3]
50% Plasma	3.75	[3]		
Klebsiella pneumoniae	Multidrug-Resistant	RPMI	7.5	[3]
50% Plasma	7.5	[3]		
Pseudomonas aeruginosa	Multidrug-Resistant	RPMI	60	[3]
50% Plasma	120	[3]		
Staphylococcus aureus	Methicillin-Resistant (MRSA)	RPMI	30	[3]
50% Plasma	120	[3]		

LC99.9: Lethal concentration required to kill 99.9% of the bacterial population.

Table 2: Minimum Inhibitory Concentration (MIC) of SAAP-148 against Various Bacteria

Bacterial Species	MIC (µM) Range	Reference
Escherichia coli	3.13 - 50	[2]
Pseudomonas aeruginosa	3.13 - 50	[2]
Staphylococcus epidermidis	3.13 - 50	[2]
Klebsiella pneumoniae	3.13 - 50	[2]
Staphylococcus aureus	3.13 - 50	[2]

MIC: The lowest concentration of the peptide that prevents visible bacterial growth.

Table 3: Cytotoxicity of SAAP-148 against Human Cells

Cell Type	Assay	Endpoint	Result	Reference
Human Red Blood Cells	Hemolysis Assay	% Hemolysis	Significantly higher than LL-37	[2]
BEAS-2B (Lung Epithelial)	Cell Viability	IC50	More cytotoxic than LL-37	[2]

IC50: The concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of SAAP-148

SAAP-148 has the following sequence: Ac-LKRVWKR VFKLLKRYWRQLKKPVR-NH₂.[\[1\]](#)[\[7\]](#)

This protocol is based on the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[\[1\]](#)[\[8\]](#)

Materials:

- Rink Amide resin (for C-terminal amide)[\[1\]](#)

- Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine and Tryptophan, Trt for Glutamine)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Capping agent: Acetic anhydride
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
- Cold diethyl ether

Equipment:

- Automated or manual peptide synthesizer
- Reaction vessel for SPPS
- Shaker/vortexer
- Lyophilizer

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:

- In a separate vial, activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours with agitation.
- Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the SAAP-148 sequence.
- N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the peptide-resin with a solution of acetic anhydride and DIPEA in DMF.^[1]
- Cleavage and Deprotection:
 - Wash the final peptide-resin with DCM and dry it under vacuum.
 - Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Lyophilization:
 - Filter the cleavage mixture to separate the resin.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
 - Dry the crude peptide pellet and then dissolve it in a minimal amount of water/acetonitrile mixture and lyophilize.

Protocol 2: Purification of SAAP-148 by Reverse-Phase HPLC

Materials:

- Lyophilized crude SAAP-148
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- C18 reverse-phase HPLC column (preparative or semi-preparative)

Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Fraction collector
- Lyophilizer

Procedure:

- **Sample Preparation:** Dissolve the lyophilized crude peptide in a small volume of Solvent A.
- **Column Equilibration:** Equilibrate the C18 column with Solvent A.
- **Injection and Separation:** Inject the dissolved peptide onto the column and elute with a linear gradient of Solvent B (e.g., 5% to 60% Solvent B over 30-60 minutes) at a suitable flow rate.
- **Detection and Fraction Collection:** Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.
- **Purity Analysis:** Analyze the purity of the collected fractions by analytical HPLC.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain the purified SAAP-148.

Protocol 3: Characterization of SAAP-148 by Mass Spectrometry

Materials:

- Purified SAAP-148
- Mass spectrometry matrix (e.g., α -cyano-4-hydroxycinnamic acid for MALDI-TOF)

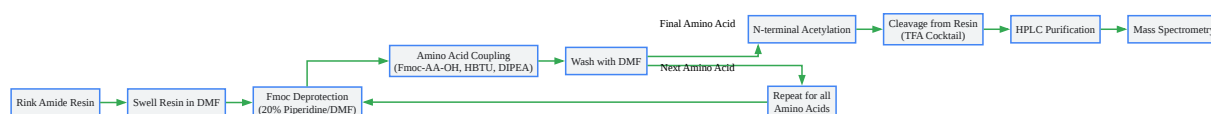
Equipment:

- Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

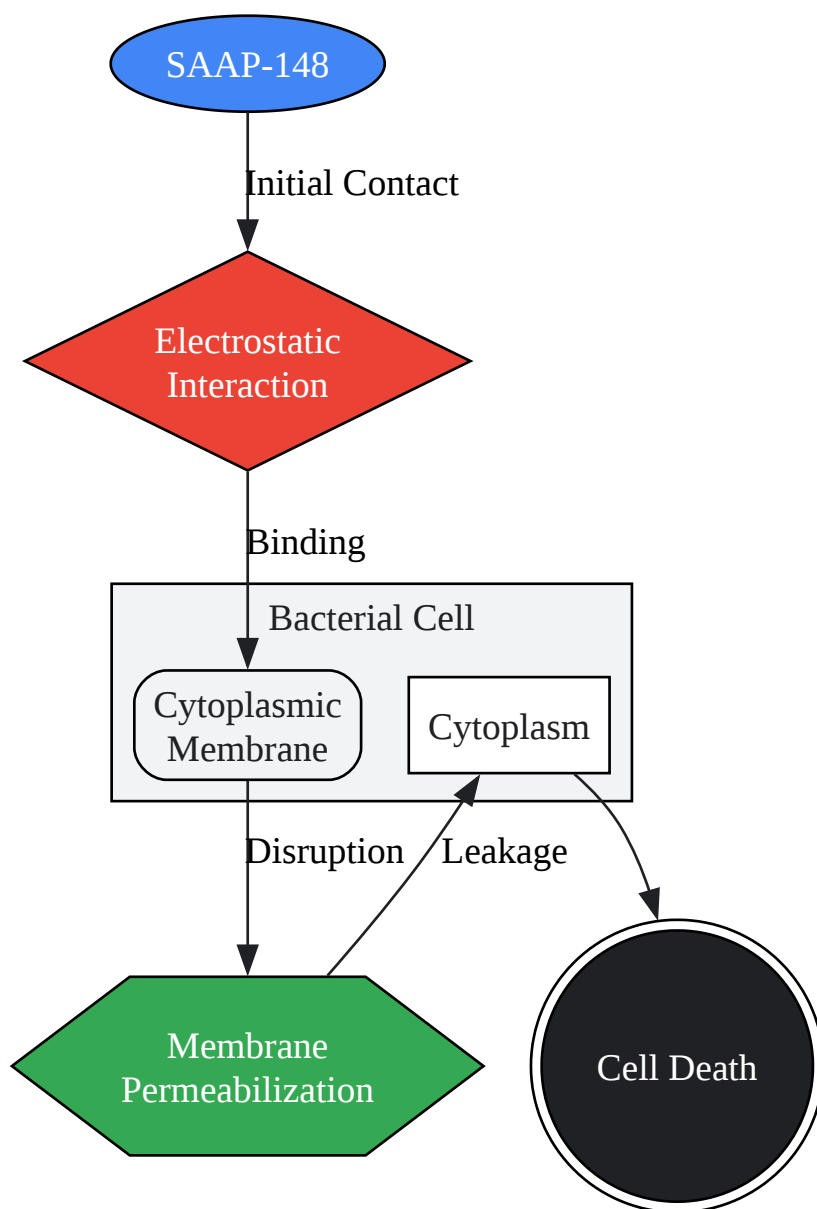
- Sample Preparation:** Prepare the purified peptide sample according to the instrument's requirements. For MALDI-TOF, co-crystallize the peptide with the matrix on a target plate.
- Mass Analysis:** Acquire the mass spectrum of the peptide.
- Data Interpretation:** Compare the observed molecular weight with the theoretical molecular weight of acetylated and amidated SAAP-148 to confirm its identity. The theoretical molecular weight of SAAP-148 is approximately 3225.03 Da.[8]

Visualizations



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Caption: Workflow for the Solid-Phase Peptide Synthesis of SAAP-148.



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Caption: Conceptual diagram of SAAP-148's mechanism of action on bacteria.

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